Fluclotizolam is a thienotriazolodiazepine derivative first synthesized in 1979 but never marketed. It was then advertised as a design drug, first identified in 2017.
Fluclotizolam is an innovative benzodiazepine that affects the nervous system's central part. It is considered a derivative of Etizolam, a prevalent drug within the same category. Etizolam is mainly utilized in other nations as anti-anxiety medicine and is available for purchase. Fluclotizolam can be three times more potent than Etizolam; however, its effects last only half as long and typically last up to 6 hours. It's almost like flour. It's also been consumed as a liquid.
We know that it's a benzodiazepine relaxing agent that can cause insomnia in users. It's also not a minor anxiolytic-like other benzo/thienodiazepines. Fluclotizolam can be a nervous system depressant, triggering "blackouts."The drug is a hypnotic agent that can be hypnotizing, with 0.5 mg as the typical dose taken via a blotter soaked with liquid.
Fluclotizolam was initially synthesized around 1979 in Hoffmann La Roche, Inc. and then patent-pending. The drug became available through black market sales in 2017 as a legal "research chemical.
Fluclotizolam's molecular structure features a diazepine ring fused with a triazole and a thieno group. The presence of chlorine and fluorine substituents significantly influences its pharmacological activity:
Fluclotizolam can undergo various chemical reactions typical of benzodiazepine derivatives:
Fluclotizolam primarily acts as a positive allosteric modulator at the GABA_A receptor:
Fluclotizolam is metabolized primarily by cytochrome P450 enzymes (CYP3A4/5), with significant variability in metabolism due to genetic polymorphisms among individuals .
Fluclotizolam exhibits specific physical and chemical properties that are relevant for its analysis:
Despite its initial lack of therapeutic use, fluclotizolam has been identified in various forensic cases as a designer drug:
Fluclotizolam (chemical name: 2-chloro-4-(2-fluorophenyl)-9-methyl-4H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine; molecular formula: C₁₅H₁₀ClFN₄S) was first synthesized in 1979 by the pharmaceutical company Hoffmann-La Roche, as documented in US Patent 4,155,913 [1] [4]. This patent detailed its synthesis as part of a broader exploration of thienotriazolodiazepine derivatives – structurally distinct from classical 1,4-benzodiazepines due to the replacement of a benzene ring with a thiophene ring and the incorporation of a triazolo moiety [1] [6]. Despite its early discovery, fluclotizolam was never developed or approved for clinical use, remaining a pharmacological curiosity without therapeutic application for nearly four decades [1] [4].
The synthetic pathway described in the original patent involves complex heterocyclic chemistry, utilizing multi-step reactions to form the characteristic thienotriazolodiazepine core. This structure confers high affinity for the GABAA receptor, similar to other benzodiazepine analogs, but with potentially altered pharmacokinetic properties [1] [7]. The compound's structural features include:
Table 1: Key Patent and Synthesis Details of Fluclotizolam
Property | Detail |
---|---|
Patent Number | US 4,155,913 |
Filing Year | 1979 |
Assignee | Hoffmann-La Roche Inc. |
Chemical Class | Thienotriazolodiazepine |
Initial Development Status | Never marketed; shelved compound |
Key Structural Features | Thiophene ring, triazolo ring, 2-fluorophenyl substituent |
Fluclotizolam remained obscure until 2017, when it was definitively identified in seized drug samples in Denmark and Sweden, marking its debut as a novel psychoactive substance (NPS) [1] [4]. This emergence coincided with intensified regulatory controls on classical benzodiazepines and other designer compounds (e.g., etizolam, phenazepam), creating a market niche for unscheduled analogs [3]. Initial encounters involved green tablets and blotter paper forms – packaging strategies borrowed from hallucinogen markets to facilitate discreet distribution [4].
The drug's appearance in illicit markets represents a case study in "pharmacological resurrection," wherein shelved pharmaceutical compounds are repurposed as designer drugs [1] [3]. Several factors contributed to its appeal within the NPS ecosystem:
Between 2017-2023, fluclotizolam appeared in global forensic reports, though with less frequency than other designer benzodiazepines like etizolam or flubromazolam. A 2021 review of designer benzodiazepines noted its presence in toxicological screenings, but insufficient case data prevented comprehensive risk assessment [3]. Analytical characterization confirmed its identity via liquid chromatography-tandem mass spectrometry (LC-MS/MS), with seizures primarily occurring in Europe and North America [1] [2].
Table 2: Global Emergence Pattern of Fluclotizolam as a Designer Drug
Timeline | Event | Jurisdictions |
---|---|---|
1979 | Initial synthesis and patenting | Global (patent) |
Pre-2017 | No known illicit presence | N/A |
2017 | First forensic identification in seized samples | Denmark, Sweden |
2018-2020 | Appearance in online "research chemical" markets | United States, European Union |
2021-2023 | Documented in toxicology screenings (postmortem/DUI cases) | UK, Germany, North America |
The regulatory status of fluclotizolam demonstrates significant international fragmentation, reflecting challenges in controlling non-pharmaceutical benzodiazepines. As of 2025:
This patchwork classification stems from fluclotizolam's unique status: a pharmacologically active compound with no therapeutic history, avoiding pre-emptive scheduling [3] [4]. International bodies like the UNODC face challenges in scheduling such compounds because the 1971 Convention on Psychotropic Substances requires evidence of therapeutic use or significant abuse potential – data that is scarce for recently emerged NPS [3].
Detection complications further impede control efforts:
The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has flagged thienotriazolodiazepines as particularly problematic due to their high potency and extended durations of action. However, scheduling momentum has focused more on prevalent DBZs like etizolam and flualprazolam, which were added to Schedule IV of the UN Convention on Psychotropic Substances in 2020-2021 [3]. Fluclotizolam's lower market presence has resulted in regulatory inertia, exemplifying how transient NPS compounds exploit gaps in international drug control frameworks.
Table 3: Comparative International Legal Status of Fluclotizolam (2025)
Country/Region | Regulatory Status | Governing Legislation |
---|---|---|
Canada | Schedule IV | Controlled Drugs and Substances Act |
Germany | NpSG-controlled | New Psychoactive Substances Act |
United Kingdom | Class B (Psychoactive Substances Act) | Psychoactive Substances Act (2016) |
United States | Unscheduled (federally) | Controlled Substances Act (Analogue Act applicable) |
Australia | Presumed analogue control | Poisons Standard |
Sweden | Narcotics Control | Narcotic Drugs Criminal Act |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7